molecular formula C12H16O2 B14836940 1-Cyclopropoxy-2-ethyl-3-methoxybenzene

1-Cyclopropoxy-2-ethyl-3-methoxybenzene

Cat. No.: B14836940
M. Wt: 192.25 g/mol
InChI Key: BLMWERWGVHWGLK-UHFFFAOYSA-N
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Description

1-Cyclopropoxy-2-ethyl-3-methoxybenzene is an organic compound characterized by a benzene ring substituted with a cyclopropoxy group, an ethyl group, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropoxy-2-ethyl-3-methoxybenzene typically involves electrophilic aromatic substitution reactions. The starting material, benzene, undergoes a series of substitutions to introduce the cyclopropoxy, ethyl, and methoxy groups. Common reagents used in these reactions include cyclopropyl halides, ethyl halides, and methoxy reagents under acidic or basic conditions .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, optimizing reaction conditions to achieve high yields and purity. Techniques such as distillation, crystallization, and chromatography are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropoxy-2-ethyl-3-methoxybenzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce various substituted benzene derivatives .

Scientific Research Applications

1-Cyclopropoxy-2-ethyl-3-methoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 1-Cyclopropoxy-2-ethyl-3-methoxybenzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s structural features allow it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its molecular interactions and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

  • 1-Cyclopropyl-2-methoxybenzene
  • 1-Ethyl-2-methoxybenzene
  • 1-Cyclopropoxy-3-methoxybenzene

Comparison: 1-Cyclopropoxy-2-ethyl-3-methoxybenzene is unique due to the presence of both cyclopropoxy and ethyl groups on the benzene ring, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

1-cyclopropyloxy-2-ethyl-3-methoxybenzene

InChI

InChI=1S/C12H16O2/c1-3-10-11(13-2)5-4-6-12(10)14-9-7-8-9/h4-6,9H,3,7-8H2,1-2H3

InChI Key

BLMWERWGVHWGLK-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC=C1OC2CC2)OC

Origin of Product

United States

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